8-Methoxyquinoline-2-carbaldehyde 8-Methoxyquinoline-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 103854-64-4
VCID: VC20742752
InChI: InChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3
SMILES: COC1=CC=CC2=C1N=C(C=C2)C=O
Molecular Formula: C11H9NO2
Molecular Weight: 187.19 g/mol

8-Methoxyquinoline-2-carbaldehyde

CAS No.: 103854-64-4

Cat. No.: VC20742752

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxyquinoline-2-carbaldehyde - 103854-64-4

CAS No. 103854-64-4
Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
IUPAC Name 8-methoxyquinoline-2-carbaldehyde
Standard InChI InChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3
Standard InChI Key WXFAZCYUMXZXBA-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1N=C(C=C2)C=O
Canonical SMILES COC1=CC=CC2=C1N=C(C=C2)C=O

Chemical Structure and Properties

8-Methoxyquinoline-2-carbaldehyde is a heterocyclic organic compound with a quinoline core structure featuring a methoxy group at the 8-position and an aldehyde group at the 2-position. This specialized arrangement contributes to its unique chemical behavior and applications.

Basic Identification Data

PropertyInformation
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
CAS Number103854-64-4
SMILES NotationCOC1=CC=CC2=C1N=C(C=C2)C=O
InChIInChI=1S/C11H9NO2/c1-14-10-4-2-3-8-5-6-9(7-13)12-11(8)10/h2-7H,1H3
InChIKeyWXFAZCYUMXZXBA-UHFFFAOYSA-N
Storage ConditionsRoom temperature

Physical Properties

The compound exhibits specific physicochemical properties important for its application in research settings. One notable physical property is its predicted collision cross-section (CCS), which provides valuable information for mass spectrometry applications:

Adductm/zPredicted CCS (Ų)
[M+H]⁺188.07060137.4
[M+Na]⁺210.05254152.7
[M+NH₄]⁺205.09714146.5
[M+K]⁺226.02648145.2
[M-H]⁻186.05604140.1
[M+Na-2H]⁻208.03799145.4
[M]⁺187.06277140.4
[M]⁻187.06387140.4

These collision cross-section values are particularly useful for analytical identification and characterization of the compound in complex mixtures .

Structural Relationship to 8-Hydroxyquinoline

8-Methoxyquinoline-2-carbaldehyde is a derivative of 8-hydroxyquinoline, which is a versatile compound with established metal chelating properties. The structural modification involving the methoxy group at the 8-position and the aldehyde functionality at the 2-position significantly influences the compound's chemical behavior and biological activities.

Comparison with Parent Structure

Chemical Reactivity

The reactivity of 8-methoxyquinoline-2-carbaldehyde is primarily influenced by its two key functional groups: the methoxy group and the aldehyde moiety. These functional groups enable specific chemical transformations that are valuable in research applications.

Reactions with Nucleophiles

The aldehyde group at the 2-position is particularly reactive toward nucleophilic reagents. A notable example is its reaction with hydrazine, which produces 2-(hydrazonomethyl)-8-methoxyquinoline. This specific reaction has been utilized in the development of ratiometric fluorescent probes .

Oxidation Reactions

The compound also undergoes selective reactions with oxidizing agents. For instance, when exposed to hypochlorite ions (OCl⁻), it undergoes selective oxidation. This reactivity has been exploited in the development of sensing applications for these ions .

Chemodosimetric Properties

8-Methoxyquinoline-2-carbaldehyde exhibits interesting chemodosimetric behavior, particularly in its reactions with hydrazine and hypochlorite. These reactions occur selectively at the olefinic carbon but produce different products with distinct fluorescence outputs:

  • Reaction with hydrazine: Produces a fluorescence signal at 455 nm

  • Reaction with hypochlorite: Generates a fluorescence signal at 500 nm

This dual reactivity makes the compound valuable for developing "two-way" ratiometric switches for the detection of these important analytes in environmental and biological samples.

Synthesis Methods

While the search results don't provide direct synthesis methods specifically for 8-methoxyquinoline-2-carbaldehyde, they offer insights into related synthesis approaches for quinoline derivatives that can be adapted.

General Synthetic Approaches

The synthesis of related 8-hydroxyquinoline derivatives typically involves:

  • Starting with basic quinoline structures and introducing functional groups

  • Utilizing condensation reactions to incorporate the aldehyde functionality

  • Employing alkylation reactions to introduce the methoxy group at the 8-position

Related Synthesis Pathways

Information from the synthesis of related compounds suggests potential synthetic routes:

  • Methylation of 8-hydroxyquinoline-2-carbaldehyde using appropriate methylating agents

  • Formylation reactions on 8-methoxyquinoline to introduce the aldehyde group

  • Oxidation of corresponding alcohols to obtain the aldehyde functionality

A typical synthesis approach for related compounds involves refluxing in absolute THF under acidic conditions, with reaction monitoring through thin layer chromatography and subsequent purification via column chromatography .

Applications in Research

8-Methoxyquinoline-2-carbaldehyde and closely related compounds have diverse applications across multiple scientific disciplines, making them valuable research tools.

Analytical Chemistry Applications

In analytical chemistry, 8-methoxyquinoline-2-carbaldehyde and related quinoline derivatives serve as:

  • Chemical sensors for metal ion detection, leveraging their selective binding properties

  • Fluorescent probes for environmental analysis

  • Components in the development of ratiometric detection systems for specific analytes, such as hydrazine and hypochlorite

The compound's ability to produce distinct fluorescence signals upon reaction with different analytes makes it particularly valuable for developing selective detection methods .

Pharmaceutical Research

The quinoline scaffold, represented in 8-methoxyquinoline-2-carbaldehyde, is considered a privileged structure in medicinal chemistry due to its association with various biological activities. Research applications include:

  • Synthesis of biologically active compounds with potential anticancer properties

  • Development of compounds with anti-inflammatory activity

  • Creation of enzyme inhibitors for therapeutic applications

  • Investigation of metal-chelating agents for treating metal-related disorders

Material Science Applications

In material science, quinoline derivatives similar to 8-methoxyquinoline-2-carbaldehyde are employed in:

  • Formulation of advanced materials such as organic light-emitting diodes (OLEDs)

  • Enhancement of material efficiency and stability in electronic applications

  • Development of specialty coordination compounds with unique physical properties

Biochemical Research

The compound and its derivatives provide valuable tools for biochemical investigations:

  • Studying metal ion interactions in biological systems

  • Investigating biochemical pathways involving metal coordination

  • Exploring enzyme inhibition mechanisms

  • Developing new approaches for understanding neurodegenerative diseases

Comparative Analysis with Related Compounds

Understanding the relationship between 8-methoxyquinoline-2-carbaldehyde and similar compounds provides context for its specific properties and applications.

Comparison with 8-Hydroxyquinoline-2-carbaldehyde

The primary difference between these compounds is the substitution of the hydroxyl group with a methoxy group at the 8-position. This modification affects:

  • Metal chelation properties - the methoxy group typically reduces metal chelation compared to the hydroxyl group

  • Solubility profile - generally increasing lipophilicity

  • Potential biological activities - modifying interaction with biological targets

  • Photophysical properties - potentially altering fluorescence characteristics

Structure-Activity Relationships

The specific positioning of functional groups on the quinoline scaffold significantly influences activity:

Future Research Directions

Based on the current state of research on 8-methoxyquinoline-2-carbaldehyde and related compounds, several promising research directions emerge.

Advanced Sensing Applications

The unique reactivity of 8-methoxyquinoline-2-carbaldehyde with specific analytes suggests potential for:

  • Development of more sensitive and selective chemical sensors

  • Creation of multi-analyte detection systems based on the compound's differential reactivity

  • Integration into portable sensing devices for environmental and biomedical applications

Medicinal Chemistry Explorations

The quinoline scaffold present in this compound warrants further investigation for:

  • Design and synthesis of more effective antimicrobial agents

  • Development of novel treatments for neurodegenerative diseases

  • Creation of targeted anticancer therapies

  • Exploration of metal-related disorder treatments

Material Science Innovations

Potential applications in material science that merit further research include:

  • Advanced OLED materials with enhanced efficiency and stability

  • Novel coordination compounds with unique electronic or magnetic properties

  • Smart materials that respond to specific environmental stimuli

  • Specialized catalysts for challenging chemical transformations

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